Dimemorfan

Description

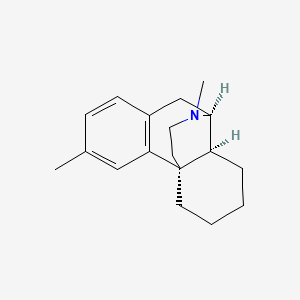

Structure

2D Structure

3D Structure

Properties

CAS No. |

36304-82-2 |

|---|---|

Molecular Formula |

C18H25N |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |

InChI Key |

KBEZZLAAKIIPFK-NJAFHUGGSA-N |

SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |

Canonical SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

Appearance |

Solid powder |

Other CAS No. |

36309-01-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

36304-84-4 (phosphate salt[1:1]) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Astomin AT 17 d-3-methyl-N-methylmorphinan Dastosin dimemorfan dimemorfan phosphate dimemorfan phosphate (1:1) salt dimemorfan, (9alpha,13alpha,14alpha)-isomer dinemorphan |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Dimemorfan?

An In-Depth Technical Guide to the Mechanism of Action of Dimemorfan

Abstract

This compound is a non-narcotic antitussive agent of the morphinan class, notable for its efficacy in cough suppression without the associated risks of opioid dependence. Its mechanism of action is multifactorial, extending beyond its primary antitussive effects to encompass significant neuroprotective and anti-inflammatory properties. The core mechanism is centered on its potent agonism of the sigma-1 (σ1) receptor, coupled with a conspicuously low affinity for the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed examination of this compound's receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Primary Mechanism of Action: Antitussive Effect

This compound exerts its primary therapeutic effect by directly suppressing the cough reflex arc at the level of the central nervous system.[1][2] Unlike opioid-based antitussives, it does not produce its effect through significant interaction with mu-opioid receptors.[1]

-

Central Action: The drug acts on the cough center located in the medulla oblongata of the brainstem.[2][3][4]

-

Neurotransmitter Modulation: It is proposed that this compound modulates the excitability of neurons integral to the cough reflex pathway by influencing the release and reuptake of key neurotransmitters, such as serotonin and norepinephrine.[1][3] Studies suggest that central serotonergic systems, particularly within the medullary raphé nuclei, exert a depressant influence on the cough reflex, providing a plausible pathway for this compound's action.[5][6]

Secondary Mechanisms: Neuroprotection and Anti-inflammation

Beyond cough suppression, this compound exhibits robust neuroprotective and anti-inflammatory activities, primarily mediated by its potent agonism at the σ1 receptor.

Sigma-1 Receptor-Mediated Neuroprotection

This compound is a high-affinity σ1 receptor agonist.[7][8] This interaction is foundational to its neuroprotective effects observed in preclinical models of cerebral ischemia and excitotoxicity.[9][10] The activation of the σ1 receptor by this compound initiates a cascade that mitigates neuronal damage by:

-

Reducing Glutamate Excitotoxicity: In models of cerebral ischemia/reperfusion, this compound significantly prevents the accumulation of extracellular glutamate, a key mediator of excitotoxic cell death.[9][11]

-

Inhibiting Downstream Inflammatory and Apoptotic Signaling: By reducing glutamate levels, this compound subsequently suppresses the activation of pro-inflammatory signals such as p38 MAP kinase and NF-κB, and reduces the expression of inflammatory cytokines like MCP-1 and IL-1β.[9][11] It also attenuates oxidative/nitrosative stress and apoptosis.[9]

Anti-inflammatory Action

This compound demonstrates direct anti-inflammatory effects on various cell types. Experimental evidence shows it can:

-

Suppress Reactive Oxygen Species (ROS) and Nitric Oxide (NO): this compound inhibits the production of ROS and NO in activated inflammatory cells.[12]

-

Inhibit the NF-κB Pathway: It blocks the degradation of the inhibitory protein Iκ-Bα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.[12]

Quantitative Data: Receptor Binding Profile

The pharmacological specificity of this compound is defined by its distinct binding affinities for various CNS receptors. Unlike its structural analogue dextromethorphan, this compound's negligible affinity for the NMDA receptor's PCP site underlies its favorable safety profile, which is devoid of dissociative or psychotomimetic effects.[7][8]

| Receptor Subtype | Ligand Affinity (Kᵢ, nM) | Reference |

| Sigma-1 (σ₁) | 151 | [7][8][13] |

| Sigma-2 (σ₂) | 4,421 | [7][8] |

| NMDA (PCP Site) | 16,978 | [7][8][13] |

Signaling Pathways and Workflows

Visualized Signaling Pathways

Caption: Sigma-1 Receptor-Mediated Neuroprotection by this compound.

Caption: Proposed Central Antitussive Mechanism of this compound.

Visualized Experimental Workflow

Caption: Workflow for Radioligand Competition Binding Assay.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor

This protocol describes the methodology to determine the binding affinity (Kᵢ) of this compound for the σ1 receptor using a competition binding assay with --INVALID-LINK---pentazocine.

-

Membrane Preparation:

-

Homogenize guinea pig brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4). Determine protein concentration using a BCA or Bradford protein assay.

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and Competition.[15]

-

To each well, add:

-

50 µL of assay buffer.

-

50 µL of unlabeled ligand: assay buffer for Total Binding, a saturating concentration of a different σ1 ligand (e.g., 10 µM Haloperidol) for NSB, or varying concentrations of this compound for Competition.[14]

-

50 µL of --INVALID-LINK---pentazocine at a final concentration near its Kₔ (e.g., 5-10 nM).

-

100 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubate the plate at 37°C for 90 minutes with gentle agitation to reach equilibrium.[14]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.[15]

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the mean counts per minute (CPM) of NSB from the mean CPM of Total Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---pentazocine binding).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

-

Protocol: In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol outlines the measurement of extracellular glutamate in the rat brain following this compound administration, a key experiment for assessing its neuroprotective effects.[1][9]

-

Surgical Implantation:

-

Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

-

Drill a burr hole in the skull over the target brain region (e.g., striatum or hippocampus).

-

Implant a microdialysis guide cannula stereotaxically and secure it with dental cement. Allow the animal to recover for at least 24 hours.[4]

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula in the awake, freely moving animal.[1]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microsyringe pump.[4]

-

Allow a 90-120 minute equilibration period. Following this, collect baseline dialysate samples every 20 minutes into vials containing a small amount of perchloric acid to prevent degradation.

-

-

Drug Administration and Sample Collection:

-

Administer this compound (e.g., intravenously) or vehicle.

-

Continue to collect dialysate fractions at 20-minute intervals for several hours post-administration.

-

-

Glutamate Analysis:

-

Analyze the glutamate concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4]

-

This typically involves pre-column derivatization of the amino acids with o-phthaldialdehyde (OPA).

-

Quantify glutamate levels by comparing peak areas to those of known standards.

-

Express the results as a percentage of the mean baseline concentration.

-

Protocol: Western Blot for NF-κB Nuclear Translocation

This protocol details the assessment of this compound's anti-inflammatory effect by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[10][16]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., BV-2 microglia or RAW 264.7 macrophages).

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for a defined period (e.g., 30-60 minutes) to induce NF-κB activation. Include appropriate vehicle and positive controls.[16]

-

-

Subcellular Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease and phosphatase inhibitors. Incubate on ice to swell the cells.[16]

-

Lyse the plasma membrane using a detergent (e.g., NP-40) and centrifuge at low speed. The supernatant contains the cytoplasmic fraction.

-

Wash the remaining nuclear pellet and resuspend it in a high-salt nuclear extraction buffer. Incubate on ice with vortexing to lyse the nuclear membrane.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes. The resulting supernatant is the nuclear fraction.[10]

-

-

Western Blotting:

-

Determine the protein concentration of both cytoplasmic and nuclear fractions.

-

Denature equal amounts of protein (e.g., 20-40 µg) from each fraction by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure proper fractioning and equal loading, probe separate blots with antibodies for a cytoplasmic marker (e.g., β-actin or GAPDH) and a nuclear marker (e.g., Histone H3 or Lamin B1).

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Analyze the relative abundance of p65 in the nuclear versus cytoplasmic fractions across different treatment conditions to assess the inhibitory effect of this compound on translocation.[16]

-

References

- 1. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 2. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 5. Involvement of central serotonergic mechanisms in the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medullary serotonin neurons and central CO2 chemoreception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 10. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 11. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimemorfan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan, a morphinan derivative, is a non-narcotic antitussive agent with a unique pharmacological profile. Primarily acting as a sigma-1 (σ1) receptor agonist, it displays a significantly lower affinity for the N-methyl-D-aspartate (NMDA) receptor compared to its structural analog, dextromethorphan. This distinction contributes to its favorable safety profile, lacking the dissociative effects associated with NMDA receptor antagonists. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and pharmacological properties, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of morphinan-based therapeutics.

Synthesis of this compound

The synthesis of this compound, chemically known as 3,17-dimethylmorphinan, can be achieved through various synthetic routes. A common approach involves a multi-step process starting from readily available precursors. The following sections detail a representative synthetic pathway based on publicly available patent literature.

Synthetic Scheme

A plausible synthetic route to this compound phosphate is outlined below. This pathway involves the construction of the core morphinan structure followed by methylation and salt formation.

Experimental Protocols

The following protocols are generalized from patent literature and represent a plausible method for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of N-(2-(2-alkenyl-4-oxocyclohexyl)ethyl)-2-(p-tolyl)acetamide

-

Materials: 2-(2-alkenyl-4-oxocyclohexyl)ethanamine, p-tolylacetyl chloride, dichloromethane, anhydrous sodium sulfate.

-

Procedure: To a solution of 2-(2-alkenyl-4-oxocyclohexyl)ethanamine in dichloromethane, p-tolylacetyl chloride is added dropwise at room temperature with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]

-

Yield: Approximately 97.8%.[1]

Step 2: Ring Closure to form Octahydroisoquinolinone derivative

-

Materials: N-(2-(2-alkenyl-4-oxocyclohexyl)ethyl)-2-(p-tolyl)acetamide, phosphorus oxychloride (POCl3), toluene.

-

Procedure: The acetamide derivative is dissolved in toluene, and phosphorus oxychloride is added. The mixture is refluxed for several hours.[1] After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization from petroleum ether.[1]

-

Yield: Approximately 92.9%.[1]

Step 3 & 4: Protection and N-methylation

-

Materials: Octahydroisoquinolinone derivative, ethylene glycol, p-toluenesulfonic acid, iodomethane, a suitable base.

-

Procedure: The ketone is protected as a ketal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The protected intermediate is then N-methylated using iodomethane in the presence of a base.

Step 5 & 6: Deprotection, Reduction, and Cyclization to this compound

-

Materials: N-methylated protected octahydroisoquinolinone, a reducing agent (e.g., lithium aluminum hydride), an acid for deprotection and cyclization (e.g., phosphoric acid).

-

Procedure: The protecting group is removed under acidic conditions. The resulting intermediate is then reduced and cyclized to form the morphinan ring structure of this compound.[1]

Step 7: Formation of this compound Phosphate

-

Materials: this compound free base, phosphoric acid, acetone, methanol.

-

Procedure: The crude this compound free base is dissolved in acetone, and a stoichiometric amount of 90% phosphoric acid is added with stirring.[1] The resulting precipitate is filtered, washed, and dried.[1]

-

Purification: The crude this compound phosphate is purified by recrystallization. The solid is dissolved in boiling anhydrous methanol, filtered while hot, and the filtrate is allowed to cool to induce crystallization. The resulting white solid is collected by filtration and dried.[1]

-

Purity: >99.8% by HPLC.[1]

Chemical Properties of this compound

This section details the key physicochemical properties of this compound and its phosphate salt, which are crucial for its formulation and analytical characterization.

General Properties

| Property | Value |

| Chemical Name | 3,17-dimethylmorphinan |

| Molecular Formula | C18H25N |

| Molar Mass | 255.40 g/mol |

| Appearance | White crystalline powder |

Solubility

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Slightly soluble |

| Chloroform | Freely soluble |

Stability

This compound phosphate exhibits good stability under standard storage conditions. Stability studies on pharmaceutical preparations are essential to ensure product quality and shelf-life. A typical stability study protocol involves storing the substance under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzing samples at predetermined time points using a stability-indicating analytical method, such as HPLC.

Experimental Protocol: Stability Indicating HPLC Method Development

-

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

-

Procedure:

-

Stress Testing: Subject this compound phosphate solutions to forced degradation under acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H2O2), and photolytic (e.g., UV light) conditions.

-

Chromatographic Conditions: Develop an HPLC method (e.g., reverse-phase with a C18 column) that resolves the intact drug from all degradation products. Mobile phase composition, flow rate, and detector wavelength should be optimized.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Pharmacological Properties

This compound's primary mechanism of action is through its agonist activity at the sigma-1 receptor. It has a notably lower affinity for the NMDA receptor compared to dextromethorphan.

Receptor Binding Profile

| Receptor | Binding Affinity (Ki) |

| Sigma-1 (σ1) | ~151 nM |

| NMDA | ~17,000 nM |

Mechanism of Action and Signaling Pathways

Sigma-1 Receptor Agonism:

Upon binding, this compound activates the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This activation is believed to modulate intracellular calcium signaling and neuronal excitability, contributing to its antitussive and neuroprotective effects.

NMDA Receptor Interaction:

This compound exhibits weak antagonism at the NMDA receptor. This low affinity is a key differentiator from dextromethorphan and is responsible for the absence of dissociative side effects at therapeutic doses.

Experimental Protocols

Sigma-1 Receptor Binding Assay (Radioligand Competition)

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

-

Materials: Rat brain membrane preparation, --INVALID-LINK---pentazocine (radioligand), unlabeled (+)-pentazocine (for non-specific binding), test compound (this compound), assay buffer, glass fiber filters, scintillation cocktail.

-

Procedure:

-

Incubate rat brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow for Receptor Binding Assay

Metabolism

This compound is metabolized in the liver, primarily through enzymatic reactions. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. Unlike dextromethorphan, this compound is not significantly metabolized to dextrorphan, which is a more potent NMDA receptor antagonist. This metabolic difference further contributes to the favorable side-effect profile of this compound.

Conclusion

This compound presents a compelling profile as a non-narcotic antitussive with potential neuroprotective properties. Its synthesis is achievable through established organic chemistry routes, and its chemical properties are well-defined. The primary mechanism of action via sigma-1 receptor agonism, coupled with its low affinity for the NMDA receptor, distinguishes it from other morphinan derivatives and underpins its clinical safety and efficacy. This guide provides a foundational understanding for researchers and developers working with this promising therapeutic agent. Further research into its detailed signaling pathways and the development of optimized, scalable synthetic methods will continue to be of significant interest to the scientific community.

References

The Neuroprotective Effects of Dimemorfan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimemorfan ((+)-3-methyl-N-methylmorphinan) is a non-narcotic antitussive agent that has been clinically used for over two decades.[1] Structurally related to dextromethorphan, this compound distinguishes itself through a unique pharmacological profile that confers significant neuroprotective properties with a reduced risk of psychotomimetic side effects.[1][2] Extensive preclinical research has demonstrated its efficacy in various models of neurological injury, including ischemic stroke and excitotoxic seizures.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the neuroprotective effects of this compound.

Core Mechanisms of Neuroprotection

This compound's neuroprotective actions are multifactorial, stemming primarily from its potent agonism of the sigma-1 (σ1) receptor and its subsequent influence on excitotoxicity, neuroinflammation, and intracellular calcium homeostasis.

Sigma-1 (σ1) Receptor Agonism

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface (MAM), which plays a crucial role in regulating cellular stress responses and neuronal survival.[5][6] this compound is a high-affinity σ1 receptor agonist, which is central to its neuroprotective effects.[1][3] Unlike dextromethorphan, this compound has a very low affinity for the N-methyl-D-aspartate (NMDA) receptor-associated phencyclidine (PCP) site, which is believed to contribute to its favorable safety profile, lacking hyperlocomotion and other PCP-like adverse effects.[1][3]

Attenuation of Glutamate Excitotoxicity

Excessive glutamate accumulation is a primary driver of neuronal death in ischemic and traumatic brain injuries. This compound provides robust protection against glutamate-induced excitotoxicity.[4][7] In animal models of ischemic stroke, this compound administration significantly prevents the delayed accumulation of extracellular glutamate following reperfusion.[4] This effect is reversed by σ1 receptor antagonists, confirming that this compound's anti-excitotoxic action is mediated through its primary target.[4]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the infiltration of peripheral immune cells, exacerbates neuronal damage. This compound exhibits potent anti-inflammatory properties.[7] It has been shown to:

-

Inhibit the activation of microglial cells.[7]

-

Reduce the infiltration of neutrophils into the brain parenchyma following ischemic injury.[4]

-

Suppress the production of key pro-inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[4][7]

Modulation of Intracellular Calcium ([Ca2+]i)

This compound has been shown to modulate intracellular calcium signaling, a critical factor in excitotoxic cell death pathways. Specifically, it interferes with receptor-mediated G-protein signaling to inhibit increases in intracellular calcium concentration, an effect that occurs independently of the σ1 receptor.[7]

Data Presentation: Quantitative Efficacy

The neuroprotective and associated pharmacological effects of this compound have been quantified across various experimental models. The following tables summarize key data points for easy comparison.

Table 1: Receptor Binding Affinity

| Receptor Site | Compound | Ki (nM) | Reference |

|---|---|---|---|

| Sigma-1 (σ1) | This compound | 151 | [1] |

| Dextromethorphan | 205 | [1] | |

| Dextrorphan | 144 | [1] | |

| NMDA (PCP Site) | This compound | 17,000 | [1] |

| Dextromethorphan | 7,000 | [1] |

| | Dextrorphan | 900 |[1] |

Table 2: In Vivo Neuroprotective Efficacy

| Model | Species | This compound Dose | Administration Route | Key Finding | Reference |

|---|---|---|---|---|---|

| Ischemic Stroke (CI/R) | Rat | 1.0 - 10 µg/kg | Intravenous (i.v.) | 51-52% reduction in infarct size (post-reperfusion) | [4] |

| 1.0 - 10 µg/kg | Intravenous (i.v.) | 67-72% reduction in infarct size (pre-ischemia) | [4] | ||

| Kainate-Induced Seizures | Rat | 12 - 24 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in seizure severity | [2][3] |

| 24 mg/kg | Intraperitoneal (i.p.) | Significant prevention of neuronal loss in hippocampus (CA1 & CA3) | [3] |

| Scopolamine-Induced Amnesia | Mouse | 5 - 40 mg/kg | Intraperitoneal (i.p.) | Significant attenuation of amnesia in water-maze test | [8] |

Table 3: In Vitro Anti-inflammatory Activity

| Cellular Model | Stimulant | This compound Concentration | Measured Effect | Quantitative Result | Reference |

|---|---|---|---|---|---|

| Human Neutrophils | fMLP | 5 - 20 µM | ROS Production | IC50 = 7.0 µM | [9] |

| BV2 Microglia | LPS | 20 µM | NF-κB Activation | Significant blockade of Iκ-Bα degradation & p65 translocation | [7] |

| BV2 Microglia | LPS | 10 - 20 µM | iNOS Expression | Significant suppression of iNOS protein expression | [7] |

Signaling Pathway Modulation

This compound's neuroprotective effects are mediated through the modulation of specific intracellular signaling cascades that regulate inflammation, gene transcription, and cell survival.

Inhibition of the NF-κB Pathway

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the Nuclear Factor kappa-B (NF-κB) signaling pathway.[7] In lipopolysaccharide (LPS)-stimulated microglial cells, this compound (20 µM) prevents the degradation of the inhibitory protein Iκ-Bα. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS and TNF-α.[7]

Modulation of the AP-1 Transcription Factor

In models of excitotoxicity, such as kainate-induced seizures, this compound attenuates the pathological induction of the c-fos and c-jun proto-oncogenes.[3] These proteins form the Activator Protein-1 (AP-1) transcription factor, which is involved in neuronal stress and apoptosis. By suppressing c-fos/c-jun expression, this compound reduces AP-1 DNA-binding activity, contributing to its neuroprotective and anticonvulsant effects. This action is dependent on σ1 receptor activation.[2][3]

Hypothesized Pro-Survival Signaling (Akt and Bcl-2/Bax)

While direct studies on this compound's effect on the Akt and Bcl-2/Bax pathways are limited, its mechanism as a σ1 receptor agonist suggests a potential role in modulating these critical pro-survival and anti-apoptotic pathways. Sigma-1 receptor activation is known to promote neuronal survival by activating signaling cascades such as PI3K/Akt and modulating the balance of apoptotic proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[5][10] It is hypothesized that this compound, through σ1 receptor agonism, could enhance the phosphorylation and activation of Akt, which in turn could phosphorylate and inactivate pro-apoptotic factors and/or promote the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor cell survival. Further research is required to confirm this specific mechanism for this compound.

Experimental Protocols: Methodologies for Key Experiments

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

This model is used to evaluate the efficacy of this compound in reducing brain damage from ischemic stroke.[4]

-

Animal Model : Male Sprague-Dawley rats.

-

Procedure :

-

Anesthesia : Animals are anesthetized (e.g., with isoflurane).

-

Occlusion : The middle cerebral artery (MCA) is occluded using an intraluminal suture. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to block the origin of the MCA.

-

Ischemia Duration : The suture remains in place for a defined period, typically 60 minutes, to induce focal cerebral ischemia.

-

Reperfusion : The suture is withdrawn to allow blood flow to return to the MCA territory, initiating the reperfusion phase.

-

-

Drug Administration : this compound (e.g., 1.0 or 10 µg/kg) is administered intravenously, either 15 minutes before the MCAO (pre-treatment) or at the onset of reperfusion (post-treatment).

-

Outcome Measures :

-

Infarct Volume : After 24 hours of reperfusion, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis to determine the percentage of the brain hemisphere that is damaged.

-

Molecular Analysis : Brain tissue from the ischemic cortex is analyzed via Western blot or ELISA to measure levels of inflammatory markers (e.g., MCP-1, IL-1β), signaling proteins (e.g., p-p38, NF-κB), and markers of oxidative stress.[4]

-

Glutamate Measurement : Extracellular glutamate levels in the cortex are monitored using in vivo microdialysis.[4]

-

Excitotoxicity Model: Kainate-Induced Seizures

This model assesses the anticonvulsant and neuroprotective effects of this compound against excitotoxicity.[3]

-

Animal Model : Male Sprague-Dawley rats.

-

Procedure : A single intraperitoneal (i.p.) injection of kainic acid (KA), a potent glutamate receptor agonist, is administered (e.g., 10 mg/kg).

-

Drug Administration : this compound (e.g., 12 or 24 mg/kg, i.p.) or vehicle is administered 30 minutes prior to the KA injection.

-

Outcome Measures :

-

Behavioral Seizure Scoring : Animals are observed for 4-6 hours post-injection, and the severity of convulsive behavior is scored on a standardized scale.

-

Histology : 72 hours after KA injection, animals are euthanized, and brains are processed for histology. Neuronal loss, particularly in the CA1 and CA3 regions of the hippocampus, is quantified using cresyl violet staining.

-

Molecular Analysis : Hippocampal tissue is collected at various time points to measure the expression of c-fos/c-jun mRNA (via Northern blot) and AP-1 DNA-binding activity (via electrophoretic mobility shift assay - EMSA).

-

In Vitro Anti-Inflammatory Model

This protocol evaluates this compound's direct effects on inflammatory cells.[7]

-

Cell Models :

-

Murine microglial cell line (BV2).

-

Human neutrophils isolated from healthy volunteers.

-

-

Procedure :

-

Cell Culture and Stimulation : BV2 cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Human neutrophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA).

-

Drug Treatment : Cells are pre-treated with varying concentrations of this compound (e.g., 5-50 µM) for a short period (e.g., 10 minutes) before the addition of the inflammatory stimulus.

-

-

Outcome Measures :

-

Nitric Oxide (NO) Production : Measured in the cell culture medium using the Griess reagent.

-

Reactive Oxygen Species (ROS) Production : Measured using fluorescent probes like luminol or DCFH-DA.

-

Cytokine Levels : TNF-α and other cytokines in the supernatant are quantified by ELISA.

-

Protein Expression : Cellular levels of iNOS, Iκ-Bα, and nuclear NF-κB p65 are determined by Western blotting.

-

NF-κB Transcriptional Activity : Measured using a luciferase reporter gene assay in transfected BV2 cells.

-

Conclusion

This compound is a potent neuroprotective agent with a well-defined mechanism of action centered on its high-affinity agonism of the σ1 receptor. Its ability to concurrently mitigate glutamate excitotoxicity and suppress key inflammatory signaling pathways, such as NF-κB, provides a multi-pronged therapeutic strategy for acute neurological injuries. The quantitative data from robust preclinical models of ischemic stroke and seizures demonstrate its significant efficacy at pharmacologically relevant doses. Furthermore, its low affinity for the NMDA/PCP receptor subtype distinguishes it from other morphinans, suggesting a superior safety profile. The compelling preclinical evidence warrants further investigation into the clinical utility of this compound for the treatment of stroke and other neurodegenerative conditions characterized by excitotoxicity and neuroinflammation.

References

- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 7. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticonvulsant Potential of Dimemorfan: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anticonvulsant properties of Dimemorfan, a morphinan derivative with a promising profile for the management of seizures. Targeted at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, preclinical efficacy, and safety profile. Through a comprehensive review of existing literature, we present key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological activity.

Core Anticonvulsant Mechanisms and Receptor Interactions

This compound's anticonvulsant effects are primarily attributed to its activity as a sigma-1 (σ1) receptor agonist and its low affinity for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Unlike its analog dextromethorphan, this compound does not produce significant phencyclidine (PCP)-like side effects, which is attributed to its very low affinity for the PCP binding site within the NMDA receptor.[1][2] This unique pharmacological profile suggests a reduced potential for psychotomimetic adverse effects, enhancing its therapeutic index.[1][2]

The activation of σ1 receptors by this compound is believed to modulate neuronal excitability and protect against seizure-induced neuronal damage.[1][3] One of the downstream effects of σ1 receptor activation is the modulation of activator protein-1 (AP-1) transcription factors, which are implicated in the cellular response to seizures.[1][5]

Quantitative Analysis of Preclinical Efficacy

Preclinical studies in various rodent models have consistently demonstrated the anticonvulsant efficacy of this compound. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency and receptor binding affinities.

| Receptor Binding Affinity (Ki) | ||

| Compound | Sigma-1 (σ1) Receptor | NMDA (PCP site) Receptor |

| This compound | 151 nM[2] | 17 µM[2] |

| Dextromethorphan | 205 nM[2] | 7 µM[2] |

| Dextrorphan | 144 nM[2] | 0.9 µM[2] |

| Anticonvulsant Efficacy in Animal Models | |||

| Seizure Model | Species | Compound | ED50 (Median Effective Dose) |

| Maximal Electroshock (MES) Test | Mice | This compound | ~70 µmol/kg, i.p.[2] |

| Maximal Electroshock (MES) Test | Mice | Dextromethorphan | ~70 µmol/kg, i.p.[2] |

| Maximal Electroshock (MES) Test | Mice | Dextrorphan | ~70 µmol/kg, i.p.[2] |

| Kainate-induced Seizures | Rats | This compound | Dose-dependent reduction at 12 and 24 mg/kg[1][3] |

| BAY k-8644-induced Seizures | Mice | This compound | Significant attenuation at 6.25 and 12.5 mg/kg, s.c.[6] |

Experimental Protocols

To facilitate the replication and further investigation of this compound's anticonvulsant properties, detailed methodologies for key preclinical assays are provided below.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock generator with corneal electrodes.

Procedure:

-

Administer this compound or vehicle control to male ICR mice (20-25 g) via the desired route (e.g., intraperitoneal injection).

-

At the time of predicted peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.

-

Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered a protective effect.

-

Calculate the ED50 value using a probit analysis of dose-response data.

Kainate-Induced Seizure Model

Objective: To evaluate the efficacy of a compound against limbic seizures induced by the glutamate analog, kainic acid.

Procedure:

-

Pre-treat male Sprague-Dawley rats (250-300 g) with this compound or vehicle.

-

After a predetermined time, administer kainic acid (e.g., 10 mg/kg, i.p.) to induce seizures.

-

Observe and score the severity of seizures over a period of several hours using a standardized scale (e.g., Racine scale).

-

Monitor for endpoints such as the latency to the first seizure, the duration of seizure activity, and the maximum seizure score.

-

At the end of the observation period, animals may be euthanized for histological or molecular analysis of the brain.

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding Activity

Objective: To determine the effect of this compound on the DNA binding activity of the AP-1 transcription factor in brain tissue following seizures.

Procedure:

-

Prepare nuclear extracts from the hippocampus of control and this compound-treated animals subjected to kainate-induced seizures.

-

Synthesize and radiolabel a double-stranded oligonucleotide probe containing the consensus binding site for AP-1.

-

Incubate the nuclear extracts with the radiolabeled probe in a binding reaction buffer.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography. A "shift" in the mobility of the probe indicates protein binding.

-

Quantify the intensity of the shifted bands to determine the relative AP-1 DNA binding activity.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound presents a compelling profile as an anticonvulsant agent with a mechanism of action that distinguishes it from many existing antiepileptic drugs. Its potent activation of the sigma-1 receptor, coupled with a lack of significant NMDA receptor antagonism at therapeutic doses, suggests a favorable efficacy and safety profile. The preclinical data robustly support its anticonvulsant activity in various seizure models. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human epilepsy. This guide provides a foundational resource for scientists and clinicians interested in advancing the development of this compound as a novel treatment for seizure disorders.

References

- 1. Rotarod-Test for Mice [protocols.io]

- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. scispace.com [scispace.com]

- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Dimemorfan's potential as an anti-inflammatory agent.

A Technical Guide on the Mechanisms and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimemorfan, a non-narcotic antitussive agent with a well-established safety profile, is emerging as a promising candidate for anti-inflammatory therapies.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. Evidence suggests that this compound exerts its anti-inflammatory actions through both sigma-1 (σ1) receptor-dependent and -independent pathways, leading to the suppression of key inflammatory mediators. This document consolidates the available data to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from acute inflammatory conditions to chronic neurodegenerative diseases. The identification of novel therapeutic agents that can effectively modulate inflammatory pathways with minimal side effects is a critical area of research. This compound, a dextromethorphan analog, has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models.[3][4] Unlike its analog, this compound exhibits a favorable safety profile, lacking the phencyclidine-like behavioral side effects.[4] This guide delves into the core mechanisms underlying this compound's anti-inflammatory potential, presenting key data and experimental protocols to facilitate further investigation and development.

Mechanism of Action: A Dual Approach

This compound's anti-inflammatory effects are mediated through two distinct, yet potentially interconnected, signaling pathways: a sigma-1 (σ1) receptor-independent pathway and a sigma-1 (σ1) receptor-dependent pathway.

Sigma-1 Receptor-Independent Pathway

In various inflammatory cells, this compound has been shown to exert potent anti-inflammatory effects that are not mediated by the σ1 receptor.[3] This pathway is primarily characterized by the modulation of intracellular calcium levels, inhibition of NADPH oxidase (NOX) activity, and subsequent suppression of the NF-κB signaling cascade.[3][5]

The key events in this pathway include:

-

Inhibition of Intracellular Calcium Influx: this compound impedes the increase in intracellular calcium concentration, a critical second messenger in inflammatory signaling.[3]

-

Suppression of NADPH Oxidase (NOX) Activity: By inhibiting NOX, this compound reduces the production of reactive oxygen species (ROS), which are potent pro-inflammatory molecules.[3][5]

-

Downregulation of NF-κB Signaling: The reduction in intracellular calcium and ROS leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This is achieved by suppressing the phosphorylation of the p65 subunit and the degradation of IκBα, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[3]

-

Reduction of Pro-inflammatory Mediators: The net result of this pathway is a significant decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), as well as a reduction in nitric oxide (NO) and ROS levels.[3][5]

Sigma-1 Receptor-Dependent Pathway

This compound also exhibits neuroprotective and anti-inflammatory effects through its action as a high-affinity ligand for the σ1 receptor.[4] This pathway is particularly relevant in the context of neuroinflammation and excitotoxicity.

The key mechanisms in this pathway are:

-

Modulation of AP-1 Transcription Factor: Activation of the σ1 receptor by this compound leads to the modulation of the Activator Protein-1 (AP-1) transcription factor. This has been shown to attenuate kainate-induced increases in c-fos and c-jun expression.[4]

-

Reduction of Glutamate Accumulation: In models of ischemic stroke, this compound, through σ1 receptor activation, has been found to reduce the accumulation of extracellular glutamate, a key mediator of excitotoxicity and subsequent inflammation.

-

Suppression of Neuroinflammation: By mitigating glutamate-induced excitotoxicity, this compound prevents the downstream activation of inflammatory events, including microglial activation and neutrophil infiltration.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in several in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Reactive Oxygen Species (ROS) Production in Human Neutrophils

| Stimulant | IC50 (μM) of this compound | Reference |

| Phorbol-12-myristate-13-acetate (PMA) | 16.7 ± 3.6 | [3] |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 7.0 ± 0.6 | [3] |

Table 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Endotoxin Shock

| Treatment | Plasma TNF-α Reduction | Neutrophil Infiltration Reduction | Oxidative Stress Reduction | Reference |

| This compound (1 and 5 mg/kg, i.p.) | Significant suppression | Marked inhibition in lung and liver | Marked inhibition in lung and liver | [3] |

Table 3: Dose-Dependent Effects on Kainate-Induced Seizures and Neuronal Damage in Rats

| This compound Pre-treatment (mg/kg) | Seizure Severity Reduction | Attenuation of c-fos/c-jun Expression | Reduction in AP-1 DNA-binding Activity | Reference |

| 12 | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) | [4] |

| 24 | Highly Significant (P<0.005) | Highly Significant (P<0.01) | Highly Significant (P<0.01) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

In Vitro Inhibition of ROS Production in Human Neutrophils

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.

-

Drug Treatment: Pre-incubate the neutrophil suspension with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 20 minutes at 37°C.

-

Stimulation: Induce ROS production by adding either PMA (a direct protein kinase C activator) or fMLP (a receptor-mediated activator) to the cell suspension.

-

ROS Measurement: Immediately measure ROS production using a lucigenin-amplified chemiluminescence assay in a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of ROS production for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

In Vivo LPS-Induced Endotoxin Shock in Mice

Protocol:

-

Animal Model: Use male ICR mice (25-30 g).

-

Induction of Endotoxemia: Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 70 mg/kg.

-

Drug Administration: Treat mice with this compound (1 and 5 mg/kg, i.p.) at three successive time points: 30 minutes, 6 hours, and 12 hours after LPS administration. A vehicle control group should be included.

-

Monitoring: Monitor the survival and clinical signs of endotoxin shock for up to 48 hours.

-

Sample Collection: At specified time points (e.g., 6 and 12 hours post-LPS), collect blood samples via cardiac puncture for plasma separation. Perfuse and collect lung and liver tissues.

-

Biochemical and Histological Analysis:

-

Measure plasma TNF-α levels using an enzyme-linked immunosorbent assay (ELISA).

-

Assess neutrophil infiltration in lung and liver tissues through histological staining (e.g., Hematoxylin and Eosin) and myeloperoxidase (MPO) activity assays.

-

Evaluate oxidative stress in tissues by measuring markers such as lipid peroxidation or by Evans Blue (EB) staining.[3]

-

-

Data Analysis: Compare the measured parameters between the this compound-treated groups and the LPS-only group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-inflammatory agent. Its dual mechanism of action, targeting both sigma-1 receptor-dependent and -independent pathways, suggests a broad therapeutic potential across a spectrum of inflammatory and neuroinflammatory conditions. The quantitative data from preclinical studies are encouraging, demonstrating significant efficacy in reducing key inflammatory mediators and protecting against inflammatory damage.

Future research should focus on:

-

Clinical Trials: Investigating the safety and efficacy of this compound in human inflammatory diseases.

-

Mechanism Elucidation: Further delineating the crosstalk between the sigma-1 receptor-dependent and -independent pathways.

-

Biomarker Discovery: Identifying relevant biomarkers to monitor the anti-inflammatory response to this compound in clinical settings.

The detailed experimental protocols provided in this guide are intended to support these future research endeavors and accelerate the translation of these promising preclinical findings into novel therapies for patients suffering from inflammatory disorders.

References

- 1. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 3. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Divergent Antitussive Mechanisms of Dimemorfan and Opioids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cough, a protective reflex, can become pathologic and require therapeutic intervention. For decades, opioids have been the cornerstone of antitussive therapy, primarily through their action on central opioid receptors. However, their clinical utility is often limited by a constellation of adverse effects, including sedation, constipation, and the potential for abuse and respiratory depression. Dimemorfan, a non-narcotic agent, presents a contrasting mechanism of action, offering an alternative therapeutic strategy for cough suppression. This technical guide provides an in-depth comparison of the antitussive mechanisms of this compound and traditional opioids, focusing on their distinct molecular targets, signaling pathways, and pharmacological profiles. Quantitative data on receptor binding and antitussive efficacy are presented, alongside detailed experimental protocols for key preclinical assessments. This document aims to equip researchers and drug development professionals with a comprehensive understanding of these two classes of antitussive agents to inform future research and development efforts.

Introduction

The cough reflex is a complex physiological process involving peripheral sensory nerves, central processing in the brainstem, and efferent pathways to respiratory muscles. Pharmacological suppression of cough can be achieved by targeting various points within this reflex arc. Opioids, such as codeine and morphine, have long been considered the gold standard for antitussive therapy due to their potent central effects.[1][2] Their mechanism, however, is intrinsically linked to the activation of the µ-opioid receptor (MOR), the same receptor responsible for their analgesic and addictive properties.[1]

This compound, a morphinan derivative, was developed as a non-narcotic antitussive and has been used clinically in some countries for decades.[3] Unlike opioids, its antitussive action is not mediated by opioid receptors and it is devoid of the typical opioid-related side effects.[3] Emerging evidence points towards the sigma-1 (σ₁) receptor as a key molecular target for this compound's antitussive activity.[4][5] This guide will dissect and compare the antitussive mechanisms of this compound and opioids, providing a detailed technical overview for the scientific community.

Molecular Targets and Receptor Binding Affinity

The fundamental difference in the antitussive mechanism of this compound and opioids lies in their primary molecular targets. Opioids exert their effect through agonism of opioid receptors, primarily the µ-opioid receptor, while this compound's primary target is the σ₁ receptor.

This compound and the Sigma-1 Receptor

This compound is a high-affinity agonist of the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][6] It exhibits significantly lower affinity for opioid receptors and the PCP site of the NMDA receptor, distinguishing it from dextromethorphan, another non-opioid antitussive.[4]

Opioids and the µ-Opioid Receptor

Opioid antitussives, such as codeine and morphine, are agonists of the µ-opioid receptor, a class A G-protein coupled receptor (GPCR).[1][7] Their binding to the MOR in the central nervous system, particularly in the cough center within the medulla, is the primary mechanism for their cough-suppressing effects.[1]

The following table summarizes the receptor binding affinities (Ki) of this compound and selected opioids for the σ₁ and µ-opioid receptors.

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | σ₁ | 151 | Mouse Brain | [8] |

| µ-opioid | >10,000 | - | [9] | |

| Dextromethorphan | σ₁ | 205 | Mouse Brain | [8] |

| µ-opioid | >10,000 | - | [10] | |

| Codeine | µ-opioid | 2600 | Rat Brain | [11] |

| Morphine | µ-opioid | 1.2 | Rat Brain | [11] |

Table 1: Receptor Binding Affinities (Ki) of Antitussive Agents. Lower Ki values indicate higher binding affinity.

Signaling Pathways

The activation of their respective primary receptor targets by this compound and opioids initiates distinct downstream signaling cascades that ultimately lead to the suppression of the cough reflex.

This compound and Sigma-1 Receptor Signaling

The precise downstream signaling pathway of the σ₁ receptor in mediating the antitussive effect is still under investigation. However, as a chaperone protein, the σ₁ receptor is known to modulate several intracellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[6] Agonist binding to the σ₁ receptor is thought to induce its dissociation from its chaperone partner, BiP (Binding immunoglobulin protein), allowing it to interact with and modulate various client proteins, including ion channels and other receptors. This modulation is believed to alter neuronal excitability within the cough center of the brainstem, leading to a dampening of the cough reflex.

Opioids and µ-Opioid Receptor Signaling

The µ-opioid receptor is a canonical Gαi/o-coupled GPCR.[12] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1] These events collectively lead to hyperpolarization and reduced neurotransmitter release from neurons in the cough center, thereby suppressing the cough reflex.[7]

Antitussive Efficacy: A Quantitative Comparison

The antitussive potency of this compound and opioids has been evaluated in various preclinical models. The citric acid-induced cough model in guinea pigs is a widely accepted standard for assessing antitussive efficacy. The following table presents a comparison of the 50% effective dose (ED₅₀) for cough suppression in this model.

| Compound | Route of Administration | ED₅₀ (mg/kg) | Animal Model | Reference |

| This compound | s.c. | ~1-3 | Guinea Pig (citric acid) | [3] |

| Codeine | s.c. | 9.1 | Guinea Pig (citric acid) | [13] |

| Dextromethorphan | i.p. | 30 | Guinea Pig (citric acid) | [14] |

Table 2: Comparative Antitussive Efficacy (ED₅₀) in the Guinea Pig Citric Acid-Induced Cough Model. Lower ED₅₀ values indicate higher potency. Note: Direct head-to-head studies with identical protocols are limited; these values are compiled from different studies and should be interpreted with caution.

Studies in animal models suggest that this compound is up to three times more potent than codeine and is equivalent to dextromethorphan in its antitussive effects.[3]

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the evaluation of antitussive agents. This section provides detailed methodologies for key experiments cited in this guide.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard for evaluating centrally acting antitussives.

Objective: To assess the antitussive efficacy of a test compound by measuring the inhibition of coughs induced by citric acid aerosol inhalation in conscious guinea pigs.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Whole-body plethysmograph chamber

-

Nebulizer

-

Citric acid solution (0.4 M in saline)

-

Test compound (e.g., this compound, Codeine) and vehicle

-

Sound recording and analysis equipment

Procedure:

-

Acclimatization: Acclimatize animals to the plethysmograph chamber for at least 10-15 minutes before the experiment.

-

Baseline Cough Response: Place each guinea pig individually in the chamber and expose them to an aerosol of 0.4 M citric acid for a fixed period (e.g., 10 minutes). Record the number of coughs. A cough is identified by a characteristic explosive sound and a sharp transient increase in airflow.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of the compound.

-

Post-treatment Cough Challenge: At the appropriate time after compound administration, re-expose the animals to the citric acid aerosol and record the number of coughs as in the baseline measurement.

-

Data Analysis: Calculate the percentage inhibition of the cough response for each animal compared to its baseline or a vehicle-treated control group. Determine the ED₅₀ value using a dose-response curve.

Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the σ₁ receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ₁ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparation from cells or tissues expressing σ₁ receptors (e.g., guinea pig liver)

-

Radiolabeled σ₁ receptor ligand (e.g., --INVALID-LINK---Pentazocine)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

-

Unlabeled ligand for determining non-specific binding (e.g., Haloperidol)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

This compound and opioids represent two distinct pharmacological approaches to cough suppression. Opioids, through their action on µ-opioid receptors, are potent antitussives but are encumbered by significant side effects. This compound, acting primarily through the sigma-1 receptor, offers a non-narcotic alternative with a favorable safety profile. The divergence in their mechanisms, from receptor interaction to downstream signaling, underscores the potential for developing novel antitussive therapies with improved efficacy and tolerability.

Future research should focus on further elucidating the precise downstream signaling pathways of the sigma-1 receptor in the context of cough suppression. A deeper understanding of these mechanisms could unveil novel targets for antitussive drug development. Furthermore, well-controlled, head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of this compound and other non-opioid antitussives against traditional opioid-based therapies. For drug development professionals, the sigma-1 receptor represents a promising avenue for the discovery of next-generation antitussives that can effectively manage cough without the liabilities of opioids.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tag-lite μ-Opioid Receptor (OP3) Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.co.jp]

- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 13. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig [pubmed.ncbi.nlm.nih.gov]

- 14. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Dimemorfan and its Derivatives: A Technical Guide to Early-Stage Research

An In-depth Analysis for Researchers and Drug Development Professionals

Dimemorfan, a morphinan derivative initially developed as an antitussive, is garnering significant interest for its potential therapeutic applications beyond cough suppression. Early-stage research has illuminated its activity as a potent sigma-1 (σ1) receptor agonist with a favorable safety profile, distinguishing it from related compounds like dextromethorphan. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound and its derivatives, focusing on its mechanism of action, pharmacological data, and the key experimental protocols used in its evaluation.

Core Mechanism of Action: The Sigma-1 Receptor

This compound exerts its primary effects through high-affinity binding to the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][3] Unlike its structural analog dextromethorphan, this compound exhibits very low affinity for the NMDA receptor's PCP site, which is associated with psychotomimetic side effects.[1][2] This selectivity suggests a reduced potential for such adverse effects, enhancing its therapeutic index.[1][2]

Activation of the σ1 receptor by an agonist like this compound is believed to initiate a cascade of neuroprotective and neuromodulatory events. In its inactive state, the σ1 receptor is complexed with the chaperone protein BiP (Binding Immunoglobulin Protein). Upon agonist binding, the σ1 receptor dissociates from BiP and can then interact with various downstream effectors, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate intracellular calcium signaling.[4] This modulation is thought to be a key mechanism underlying its observed anticonvulsant and neuroprotective properties.[2]

Pharmacological Data

Quantitative analysis of the binding affinities and in vivo potency of this compound and its derivatives is crucial for understanding their structure-activity relationships (SAR).

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and related compounds for sigma and PCP receptors. Lower Ki values indicate higher binding affinity.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (µM) | PCP Receptor Ki (µM) |

| This compound (DF) | 151[1] | 4-11[1] | 17.0[1][2] |

| Dextromethorphan (DM) | 205[1] | 4-11[1] | 7.3[2] |

| Dextrorphan (DX) | 144[1] | 4-11[1] | 0.9[2] |

| Data compiled from rat brain membrane assays.[1][2] |

Anticonvulsant Activity of 3-Substituted Morphinan Derivatives

Research into derivatives has focused on modifying the 3-position of the morphinan structure to enhance anticonvulsant properties while potentially reducing metabolism to dextrorphan-like compounds. The table below presents data from the maximal electroshock (MES) test in rats, a standard model for screening anticonvulsant drugs.

| Compound | Substitution at 3-position | Anticonvulsant ED₅₀ (mg/kg, s.c.) | [³H]1 Site IC₅₀ (µM) | [³H]TCP Site IC₅₀ (µM) |

| 14 | Ethoxy | 5.6 | 0.42 | >10 |

| 15 | 2-Propoxy | 3.9 | 0.88 | >10 |

| 5 | Amino | 25 | >10 | 7.8 |

| Dextromethorphan (1) | Methoxy | 20-40 | 0.59 | 2.0 |

| Data from Newman et al. (1992).[5] The [³H]1 site corresponds to the high-affinity dextromethorphan/sigma site, while the [³H]TCP site is on the NMDA receptor. |

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of early-stage research findings. The following sections describe the core protocols used to characterize this compound and its derivatives.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol determines the binding affinity of test compounds for the σ1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ1 receptor.

Materials:

-

Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).

-

Membrane Preparation: Guinea pig liver membranes, which have a high density of σ1 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compounds: this compound or its derivatives at various concentrations.

-

Instrumentation: Scintillation counter, 96-well plates, vacuum filtration manifold.

Procedure:

-

Tissue Homogenization: Prepare a crude membrane fraction from guinea pig liver by homogenization in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (near its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates for 90 minutes at 37°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membrane-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation.

Kainate-Induced Seizure Model in Rats

This in vivo model assesses the anticonvulsant efficacy of a compound.

Objective: To evaluate the ability of a test compound to protect against seizures induced by the excitotoxic agent kainic acid (KA).

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Convulsant: Kainic acid (KA), typically administered at 10 mg/kg, i.p.

-

Test Compounds: this compound or its derivatives, administered at various doses prior to KA injection.

-

Vehicle Control: Saline.

Procedure:

-

Acclimation: Acclimate animals to the housing and handling conditions for several days before the experiment.

-

Pre-treatment: Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, subcutaneous).

-

Induction of Seizures: After a set pre-treatment time (e.g., 30 minutes), administer kainic acid (10 mg/kg, i.p.).

-

Behavioral Observation: Immediately after KA injection, place the animals in individual observation chambers and record their behavior for several hours (e.g., 4-6 hours).

-

Seizure Scoring: Score the severity of seizures at regular intervals based on a standardized scale (e.g., Racine scale or a modified version). Stages can range from immobility and facial clonus (Stage 1-2) to rearing with forelimb clonus and falling (Stage 4-5).[3]

-

Data Analysis: Compare the seizure scores, latency to the first seizure, and mortality rates between the vehicle-treated and drug-treated groups. A significant reduction in seizure severity or an increase in latency indicates anticonvulsant activity.

Conditioned Place Preference (CPP) Test in Mice

This behavioral paradigm is used to assess the potential for psychological dependence and abuse liability.

Objective: To determine if a compound produces rewarding or aversive effects by measuring an animal's preference for an environment previously paired with the drug.

Materials:

-

Animals: Male C57BL/6 mice.

-

Apparatus: A three-chamber CPP box with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller central start chamber.

-